Aztreonam
Übersicht
Beschreibung
Aztreonam is a monocyclic beta-lactam antibiotic originally isolated from Chromobacterium violaceum . It is used to treat infections caused by bacteria by killing them or preventing their growth . It is used to treat bacterial infections in many different parts of the body and is sometimes given with other antibiotics .
Synthesis Analysis
Aztreonam is synthesized from L-threonine. The main ring of aztreonam is prepared via esterification, aminolysis, and subsequent protection of the amino group and hydroxyl group, sulfonation, cyclization, and deprotection . The structure of aztreonam was verified by 1H NMR . The overall yield was 60.4% (the main ring of aztreonam) .Molecular Structure Analysis
Aztreonam has a molecular formula of C13H17N5O8S2 and a molecular weight of 435.43 g/mol . The structure and physicochemical properties of aztreonam have been ascribed to several tautomeric forms .Chemical Reactions Analysis
Aztreonam undergoes hydrolysis catalyzed by Class-C β-Lactamase . The reaction mechanism involves a large number of collective variables and is complex, involving enzymatic reactions .Physical And Chemical Properties Analysis
Aztreonam has a molecular formula of C13H17N5O8S2 and a molecular weight of 435.43 g/mol . The structure and physicochemical properties of aztreonam have been ascribed to several tautomeric forms .Wissenschaftliche Forschungsanwendungen
Treatment of Infections Caused by Gram-Negative Bacteria
- Summary of Application: Aztreonam is primarily used to treat infections caused by gram-negative bacteria such as Pseudomonas aeruginosa . It exhibits potent and specific activity in vitro against a wide spectrum of gram-negative aerobic pathogens .
- Methods of Application: Aztreonam is given by intravenous or intramuscular injection or by inhalation .
- Results or Outcomes: Aztreonam has been effective in treating these infections, with its stability to Ambler class B metallo-β-lactamases .
Combination with Avibactam for Treating MBL-Producing Bacteria
- Summary of Application: The combination of Aztreonam with Avibactam has been found to be effective against Metallo-β-Lactamase (MBL)-producing bacteria .
- Methods of Application: This combination is administered intravenously .
- Results or Outcomes: In vitro data on 2209 Gram-negatives were available, showing the high antimicrobial activity of aztreonam (MIC ≤ 4 mg/L when combined with avibactam) in 80% of MBL-producing Enterobacterales, 85% of Stenotrophomonas and 6% of MBL-producing Pseudomonas . Clinical data were available for 94 patients: 83% of them had bloodstream infections. Clinical resolution within 30 days was reported in 80% of infected patients .
Pharmacokinetics and Pharmacodynamics Studies
- Summary of Application: The pharmacokinetic and pharmacodynamic properties of Aztreonam have been studied extensively, both alone and in combination with β-lactamase inhibitors .
- Methods of Application: These studies involve administering Aztreonam to subjects and then measuring various pharmacokinetic parameters such as half-life, elimination rate constant, steady-state volume of distribution, and total body clearance .
- Results or Outcomes: The results of these studies have provided valuable information about the drug’s behavior in the body, which is crucial for optimizing dosing regimens .
Treatment of Cystic Fibrosis Complications
- Summary of Application: Nebulized forms of Aztreonam are used to treat infections that are complications of cystic fibrosis .
- Methods of Application: The drug is administered through inhalation .
- Results or Outcomes: The treatment has been approved for use in Europe and the US, and it has shown effectiveness in managing the complications of cystic fibrosis .
Treatment of Gynecologic Infections
- Summary of Application: Aztreonam is used for the treatment of gynecologic infections (e.g., endometritis, pelvic cellulitis) caused by susceptible gram-negative bacteria .
- Methods of Application: The drug is administered intravenously or intramuscularly .
- Results or Outcomes: The treatment has been effective in managing gynecologic infections caused by specific gram-negative bacteria .
Treatment of Septicemia
- Summary of Application: Aztreonam is used for the treatment of septicemia caused by susceptible gram-negative microorganisms .
- Methods of Application: The drug is administered intravenously or intramuscularly .
- Results or Outcomes: The treatment has been effective in managing septicemia caused by specific gram-negative microorganisms .
Treatment of Bone and Joint Infections
- Summary of Application: Aztreonam is used for the treatment of bone and joint infections caused by susceptible gram-negative bacteria .
- Methods of Application: The drug is administered intravenously or intramuscularly .
- Results or Outcomes: The treatment has been effective in managing bone and joint infections caused by specific gram-negative bacteria .
Treatment of Febrile Neutropenia
- Summary of Application: Aztreonam is used for the treatment of febrile neutropenia, a condition that often occurs in patients undergoing chemotherapy .
- Methods of Application: The drug is administered intravenously or intramuscularly .
- Results or Outcomes: The treatment has been effective in managing febrile neutropenia .
Treatment of Uncomplicated Gonorrhea
- Summary of Application: Aztreonam is used for the treatment of uncomplicated gonorrhea caused by susceptible gram-negative bacteria .
- Methods of Application: The drug is administered intravenously or intramuscularly .
- Results or Outcomes: The treatment has been effective in managing uncomplicated gonorrhea .
Safety And Hazards
Aztreonam should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
The World Health Organization has identified CRE as a critical priority pathogen for prioritizing new drug development . There are several drugs currently undergoing clinical trials that are promising candidates for increasing the armamentarium against CRE . The potential for the development of resistance to these therapies remains high, and enhanced antimicrobial stewardship is imperative both to reduce the spread of CRE worldwide and to ensure continued access to efficacious treatment options .
Eigenschaften
IUPAC Name |
2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8+/t5-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPBZJONDBGPKJ-IYZXUIDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N/OC(C)(C)C(=O)O)/C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20244045 | |
Record name | SQ-28429 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20244045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aztreonam E-Isomer | |
CAS RN |
99341-02-3, 78110-38-0 | |
Record name | SQ-28429 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099341023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | aztreonam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | SQ-28429 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20244045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aztreonam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SQ-28429 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q55M3D9UA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.